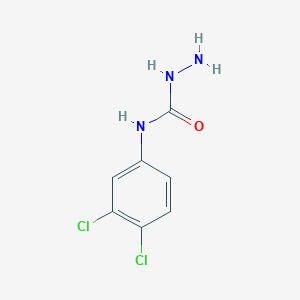
(1,2-Diethylpyrazolidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Diethylpyrazolidin-4-yl)methanol is an organic compound with a pyrazolidine ring structure. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 1 and 2 of the pyrazolidine ring, and a hydroxymethyl group attached to the carbon at position 4. The molecular formula of this compound is C8H16N2O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Diethylpyrazolidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-diethylhydrazine with formaldehyde under acidic conditions, followed by reduction to yield the desired product. The reaction conditions often include a solvent such as methanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Diethylpyrazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1,2-Diethylpyrazolidin-4-yl)carboxylic acid.
Reduction: Formation of (1,2-Diethylpyrazolidin-4-yl)methanamine.
Substitution: Formation of various substituted pyrazolidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(1,2-Diethylpyrazolidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (1,2-Diethylpyrazolidin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazolidine ring structure provides stability and specificity in binding to these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,2-Diphenylpyrazolidin-4-yl)methanol: Similar structure but with phenyl groups instead of ethyl groups.
(1,2-Dimethylpyrazolidin-4-yl)methanol: Similar structure but with methyl groups instead of ethyl groups.
(1,2-Diethylpyrazolidin-4-yl)carboxylic acid: Oxidized form of the compound.
Uniqueness
(1,2-Diethylpyrazolidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic targets .
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
(1,2-diethylpyrazolidin-4-yl)methanol |
InChI |
InChI=1S/C8H18N2O/c1-3-9-5-8(7-11)6-10(9)4-2/h8,11H,3-7H2,1-2H3 |
InChI-Schlüssel |
WTGOQEYZPMAHCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(CN1CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
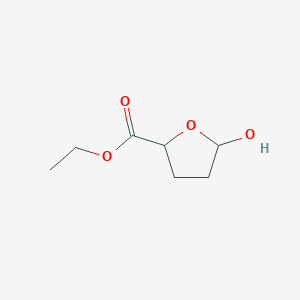
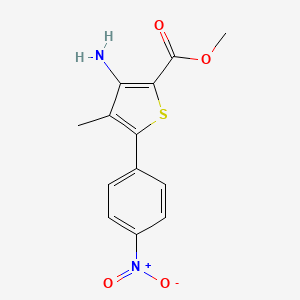
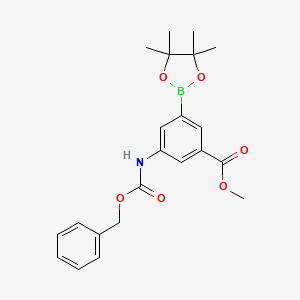
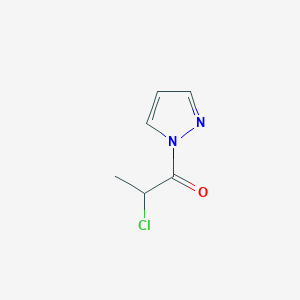
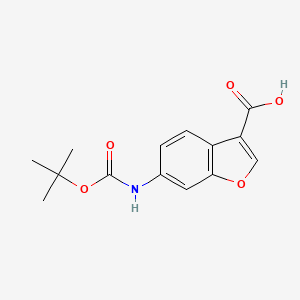
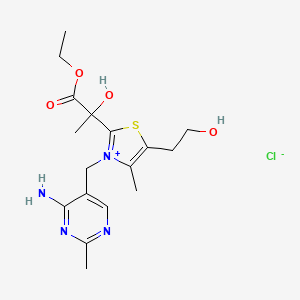

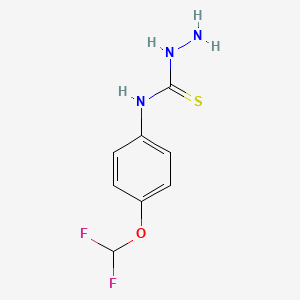
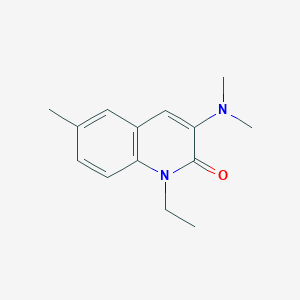
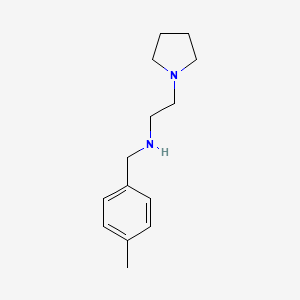
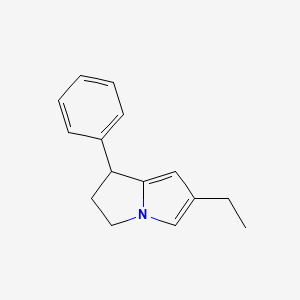
![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
